molecular formula C12H16ClN3O2S B2457051 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride CAS No. 474647-54-6

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride

Cat. No.: B2457051
CAS No.: 474647-54-6
M. Wt: 301.79
InChI Key: MLAFFOLFWJMADU-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a thioether linkage, and a methoxyphenyl group.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c1-17-10-4-2-9(3-5-10)15-11(16)8-18-12-13-6-7-14-12;/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAFFOLFWJMADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 4-methoxyphenylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study on similar compounds demonstrated that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BE. coli18
Compound CPseudomonas aeruginosa12

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely studied. Compounds similar to 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Case Study: Cytotoxicity Evaluation

In a recent study, a series of imidazole derivatives were synthesized and tested for their cytotoxic effects. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to those without it. The mechanism of action was linked to the induction of apoptosis in cancer cells .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound DMCF-710.5
Compound EHCT-1168.3
Compound FHeLa12.0

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Imidazole derivatives are known to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in managing conditions like Alzheimer's disease and diabetes .

Table 3: Enzyme Inhibition Activity

EnzymeCompound NameIC50 (µM)
AcetylcholinesteraseCompound G15.0
α-GlucosidaseCompound H20.5

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the thioether linkage and methoxyphenyl group contribute to its overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-2-imidazolethiol: Similar imidazole structure but with different substituents.

    2-(4,5-dihydro-1H-imidazol-2-yl)pyridine: Contains a pyridine ring instead of a methoxyphenyl group.

Uniqueness

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and thioether linkage differentiate it from other imidazole derivatives, making it a valuable compound for various applications.

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H16N3OS·HCl
  • Molecular Weight : 255.38 g/mol
  • CAS Number : 750621-52-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Imidazole Ring Interaction : The imidazole moiety is known for its ability to interact with biological macromolecules, influencing receptor binding and enzyme inhibition.
  • Sulfanyl Group : The presence of the sulfanyl group enhances the compound's reactivity and potential for forming covalent bonds with target proteins, which may lead to altered biological responses.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing imidazole rings have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies on related thiazole and imidazole derivatives have reported significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

A study evaluated the cytotoxic effects of imidazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy against cancer cells .

CompoundCell LineIC50 (µg/mL)
1A-4311.61 ± 1.92
2Jurkat1.98 ± 1.22

Antimicrobial Activity

Another investigation into the antibacterial properties of related compounds revealed that some derivatives demonstrated comparable or superior activity to established antibiotics. For example, compounds with the imidazole ring showed effective inhibition of bacterial growth in vitro .

CompoundBacterial StrainZone of Inhibition (mm)
AStaphylococcus epidermidis18
BEscherichia coli20

Structure-Activity Relationship (SAR)

The activity of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide hydrochloride can be partially explained by its structure. Key features influencing its biological activity include:

  • Electron-donating groups : Such as methoxy substituents on the phenyl ring enhance solubility and receptor affinity.
  • Hydrophobic interactions : The imidazole ring facilitates hydrophobic contacts essential for binding to target proteins.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?

The synthesis typically involves multi-step protocols, including imidazole ring cyclization, sulfanyl linkage formation, and acetamide coupling. Key steps include:

  • Imidazole core synthesis : Cyclize precursors (e.g., diamines and aldehydes) under acidic or basic conditions .
  • Sulfanyl group introduction : React the imidazole intermediate with a thiol compound, optimizing pH (e.g., neutral to mildly basic) to avoid disulfide formation .
  • Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfanyl-imidazole moiety to the 4-methoxyphenyl group .
    Optimization strategies :
  • Employ catalysts like DMAP to accelerate coupling reactions .
  • Use column chromatography or recrystallization for purification, monitored by TLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the imidazole ring (δ 7.5–8.5 ppm for aromatic protons), sulfanyl group (δ 2.5–3.5 ppm for SCH2), and acetamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z 326.1) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .

Advanced: How can computational chemistry predict reactivity and reaction mechanisms for this compound?

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and intermediates in sulfanyl-acetamide bond formation .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., methoxyphenyl group modifications) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF improve coupling efficiency) .

Advanced: How to resolve contradictions in biological activity data (e.g., varying IC50 values in anticancer assays)?

  • Dose-Response Standardization : Use consistent assay conditions (e.g., MTT assay, 48-hour incubation) across studies to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituents on the imidazole or methoxyphenyl groups) to isolate activity contributors .
  • Statistical Validation : Apply ANOVA or multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Basic: What are key considerations for ensuring compound stability during storage and experiments?

  • Storage Conditions : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the acetamide group .
  • pH Sensitivity : Conduct stability studies across pH 3–9 using UV-Vis spectroscopy; avoid prolonged exposure to acidic conditions to prevent imidazole ring protonation .
  • Thermal Stability : Analyze via TGA/DSC to determine decomposition temperatures (>150°C typically safe for short-term use) .

Advanced: How to design SAR studies to evaluate substituent effects on biological activity?

  • Systematic Substitution : Synthesize analogs with modified groups (e.g., halogenated methoxyphenyl, alkylated imidazole) .
  • Biological Screening : Test against standardized panels (e.g., NCI-60 cancer cell lines) using uniform protocols .
  • Data Integration : Map activity trends (e.g., logP vs. cytotoxicity) using cheminformatics tools like MOE or Schrödinger .

Advanced: What experimental designs minimize variability in synthetic reproducibility?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Cross-Validation : Replicate syntheses in independent labs using shared protocols to identify protocol-dependent artifacts .

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